3-Amino-3-(pyridin-2-YL)acrylonitrile
Overview
Description
3-Amino-3-(pyridin-2-yl)acrylonitrile is a chemical compound with the linear formula C8H7N3 . It has a molecular weight of 145.16 . The IUPAC name for this compound is (2E)-3-amino-3-(2-pyridinyl)-2-propenenitrile .
Molecular Structure Analysis
The InChI code for 3-Amino-3-(pyridin-2-YL)acrylonitrile is 1S/C8H7N3/c9-5-4-7(10)8-3-1-2-6-11-8/h1-4,6H,10H2/b7-4+ . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Mercury(II) Detection
3-Amino-3-(pyridin-2-YL)acrylonitrile derivatives have been used in the development of a colorimetric chemosensor for the detection of mercury(II) ions. The sensor changes color from light yellow to orange in the presence of mercury, allowing for easy detection with the naked eye in aqueous ethanol solutions (Pan et al., 2015).
Catalytic Oxidation
These compounds have been involved in the catalytic oxidation of amino acids, specifically 2-amino-3-sulfhydryl propanoic acid. This research helps to understand the kinetics and mechanisms of such oxidation reactions (Mohanapriya et al., 2022).
Synthesis of Pyridinium Salts
3-Amino-3-(pyridin-2-YL)acrylonitrile has been used in the synthesis of new substituted 1‐(3‐pyridyl)pyridinium salts, which are valuable in various chemical processes and research (Gewald et al., 1995).
Heavy Metal Removal
These compounds are employed in the creation of nano chelating resins for the removal of heavy metals like mercury, cadmium, and chromium from environments, showcasing their potential in environmental cleanup and protection (El-Bahy & El-Bahy, 2017).
Disperse Dyes
3-Amino-3-(pyridin-2-YL)acrylonitrile derivatives have been used in the synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives for application as disperse dyes, demonstrating their utility in textile and colorant industries (Ho, 2005).
Fluorescence Switching
These compounds have been incorporated into molecular designs for multi-stimuli responsive fluorescence switching, which is crucial for developing advanced materials in electronics and photonics (Jia & Wen, 2020).
Fused Benzazepine Derivatives
The unique properties of 3-Amino-3-(pyridin-2-YL)acrylonitrile enable the synthesis of fused 2-benzazepine derivatives, contributing to the exploration of new therapeutic compounds (Gorulya et al., 2011).
Optical Properties in Polymorphs
The compound's derivatives are studied for their molecular structure and optical properties in polymorphs, providing insights into materials science and engineering (Percino et al., 2014).
Synthesis of Benzothiazole Derivatives
It plays a role in the synthesis of benzothiazole derivatives, which are important in pharmaceutical research and development (Refat & Mohamed, 2015).
Heterocyclic Synthesis
3-Amino-3-(pyridin-2-YL)acrylonitrile is utilized in the synthesis of various heterocyclic compounds, highlighting its versatility in creating pharmacologically active molecules (Fadda et al., 2012).
properties
IUPAC Name |
(Z)-3-amino-3-pyridin-2-ylprop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-5-4-7(10)8-3-1-2-6-11-8/h1-4,6H,10H2/b7-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIKPAVVDPUTNH-DAXSKMNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=CC#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=C/C#N)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(pyridin-2-YL)acrylonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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